Biuret-15N3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

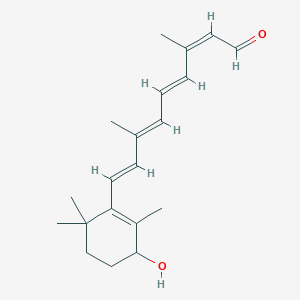

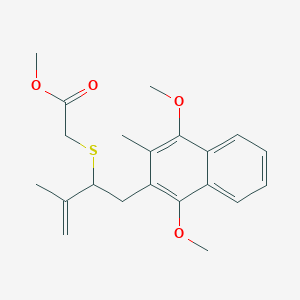

Biuret-15N3 is a compound with the linear formula H215N(CO)15NH(CO)15NH2 . It has a molecular weight of 106.06 .

Molecular Structure Analysis

Biuret-15N3 crystallizes in its own structure type in space group C 2/ c . The crystal structure of biuret was elucidated by means of XRD analysis of single crystals grown through slow evaporation from a solution in ethanol .

Chemical Reactions Analysis

Biuret is a crucial intermediate for the decomposition of urea towards g-C3N4 . The decomposition of biuret was studied in situ by means of temperature-programmed powder XRD and FTIR spectroscopy . A co-crystalline biuret–cyanuric acid phase was identified as a previously unrecognised reaction intermediate .

Physical And Chemical Properties Analysis

Biuret-15N3 is a solid substance with a boiling point of 185-190 °C (dec.) (lit.) . It has a density of 1.4±0.1 g/cm^3 and a molar volume of 72.0±3.0 cm^3 . The compound has a polarizability of 8.7±0.5 10^-24 cm^3 and a surface tension of 69.6±3.0 dyne/cm .

Applications De Recherche Scientifique

1. Protein Quantification

The biuret reaction is a classical method in biochemical research for determining serum proteins. Gornall, Bardawill, and David (1949) explored the biuret reaction's application in clinical chemistry, emphasizing its simplicity and accuracy for protein fraction measurement in serum (Gornall, Bardawill, & David, 1949). Zheng et al. (2017) further refined this method, detailing the establishment, validation, and uncertainty evaluation for total protein measurement by the biuret method, highlighting its accuracy and reliability in biological measurements (Zheng, Wu, He, Yang, & Yang, 2017).

2. Soil Fertility and Microbial Activity

Xue et al. (2008) investigated the effects of biuret-15N3 on soil nitrogen mineralization. Their study demonstrated that biuret can act as a microbial activity regulator and slow-release nitrogen fertilizer, affecting the dynamics of soil nitrogen pools and microbial biomass (Xue, Clinton, Sands, Payn, & Skinner, 2008).

3. Agricultural Applications

In agriculture, biuret-15N3 is studied for its role as a potential fertilizer. Miller, Anderson, and Young (1988) found that biuret and urea could stimulate growth in Douglas-fir and Western Hemlock seedlings, suggesting biuret's role as a beneficial component in urea fertilizers (Miller, Anderson, & Young, 1988).

4. Environmental Impact and Biodegradation

Biuret's impact on the environment, particularly its biodegradation, is a significant area of research. Robinson et al. (2018) focused on the microbial metabolism of biuret, enriching and isolating bacteria that utilize biuret as a sole nitrogen source, providing insights into the microbial capacity for biuret biodegradation in agricultural systems (Robinson, Badalamenti, Dodge, Tassoulas, & Wackett, 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Biuret-15N3 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Urea-15N2", "Sodium hydroxide", "Copper sulfate pentahydrate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of urea-15N2 in 50 mL of water in a round-bottom flask.", "Step 2: Add 10 g of sodium hydroxide to the flask and stir the mixture until the urea dissolves completely.", "Step 3: Heat the mixture to 80°C and add 2 g of copper sulfate pentahydrate to the flask.", "Step 4: Continue stirring the mixture for 2 hours at 80°C.", "Step 5: Cool the mixture to room temperature and add 10 mL of sulfuric acid to the flask.", "Step 6: Stir the mixture for 30 minutes at room temperature.", "Step 7: Filter the mixture to remove any solid impurities.", "Step 8: Evaporate the filtrate to dryness under reduced pressure.", "Step 9: Dissolve the residue in 50 mL of water and adjust the pH to 7 using sodium hydroxide.", "Step 10: Purify the solution using column chromatography to obtain Biuret-15N3." ] } | |

Numéro CAS |

287484-46-2 |

Formule moléculaire |

C₂H₅¹⁵N₃O₂ |

Poids moléculaire |

106.06 |

Synonymes |

Imidodicarbonic-15N di(amide-15N); Allophanamide-15N3; Allophanic Acid Amide-15N3; Allophanimidic Acid-15N3; Carbamylurea-15N3; Desmodeyn 75-15N3; Dicarbamylamine-15N3; HO-1-15N3; HO 1 (Biuret)-15N3; Isobiuret-15N3; N 75-15N3; NSC 8020-15N3; (aminoca |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)